molecular formula C9H10N2O B3274806 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one CAS No. 61479-36-5

5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one

Cat. No.: B3274806
CAS No.: 61479-36-5
M. Wt: 162.19 g/mol
InChI Key: FNDNCBMOHMAWRH-UHFFFAOYSA-N
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Description

5,7,8,9-Tetrahydro-6H-pyrido[3,2-b]azepin-6-one is a heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Mechanism of Action

Target of Action

The primary target of 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one, also known as 3,4-dihydro-1H-pyrido[3,2-b]azepin-2(5H)-one, is the orexin receptor . Orexin receptors are a type of G-protein coupled receptor that are involved in regulating sleep-wakefulness cycles and feeding behavior.

Mode of Action

This compound acts as an antagonist at the orexin receptor . This means it binds to the receptor and blocks its activation by orexin, a neuropeptide that promotes wakefulness and feeding. By blocking the action of orexin, the compound can help to promote sleep and reduce feeding behavior.

Biochemical Pathways

The action of this compound affects the orexinergic system , which is a key regulator of sleep-wake cycles and feeding behavior. By blocking the activation of orexin receptors, the compound can disrupt the normal functioning of this system, leading to changes in sleep and feeding behavior .

Result of Action

The primary result of the action of this compound is a reduction in wakefulness and feeding behavior. This is due to its antagonistic action at the orexin receptor, which blocks the wake-promoting and feeding-promoting effects of orexin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyridine derivative with an appropriate amine can lead to the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,7,8,9-Tetrahydro-6H-pyrido[3,2-b]azepin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different hydrogenated forms of the compound .

Scientific Research Applications

5,7,8,9-Tetrahydro-6H-pyrido[3,2-b]azepin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7,8,9-Tetrahydro-6H-pyrido[3,2-b]azepin-6-one is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its importance .

Properties

IUPAC Name

5,7,8,9-tetrahydropyrido[3,2-b]azepin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-5-1-3-7-8(11-9)4-2-6-10-7/h2,4,6H,1,3,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDNCBMOHMAWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=N2)NC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1.0 eq of 95 and 2.3 eq of potassium acetate in 70 mL of EtOH and 140 mL of H2O was refluxed for 17 hrs. After cooling to rt and rotary evaporation of the EtOH, the solution was made alkaline with 10 N NaOH. The mixture was extracted with chloroform (3×50 mL). The combined organic extracts were dried over MgSO4 and vacuum filtered. The filtrate was rotary evaporated and dried under vacuum to yield 96.
Name
95
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one
Reactant of Route 2
5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one
Reactant of Route 3
5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one
Reactant of Route 4
5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one
Reactant of Route 5
5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one
Reactant of Route 6
5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one

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